

Application Note: δ -Nonalactone as a Standard in Analytical Chemistry

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Compound of Interest

Compound Name: *delta-Nonalactone*

Cat. No.: *B1583773*

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This document provides detailed application notes and protocols for the utilization of δ -nonalactone as a standard in analytical chemistry, particularly for chromatographic techniques. Its stable nature and distinct chromatographic behavior make it a suitable candidate for an internal standard in the quantification of volatile and semi-volatile compounds in complex matrices.

Introduction

δ -Nonalactone (CAS 3301-94-8) is a cyclic ester with a characteristic creamy, coconut-like aroma.^{[1][2]} It is found naturally in various foods and is also used as a flavor and fragrance agent.^{[1][2]} In analytical chemistry, the selection of an appropriate internal standard is critical for achieving accurate and precise quantification, especially in methods like gas chromatography (GC) where variations in sample injection and instrument response can occur. An ideal internal standard should be a stable compound that is chemically similar to the analyte but does not interfere with the analysis of the target compounds. δ -Nonalactone's physicochemical properties make it a viable option for such applications.

Physicochemical Properties of δ -Nonalactone

A summary of the key physicochemical properties of δ -nonalactone is presented in Table 1. These properties are essential for its application as an analytical standard, influencing its solubility, volatility, and chromatographic retention.

Table 1: Physicochemical Properties of δ -Nonalactone

Property	Value	Reference
Molecular Formula	C ₉ H ₁₆ O ₂	[3]
Molecular Weight	156.22 g/mol	[3]
Appearance	Colorless to pale yellow clear liquid	[3]
Boiling Point	115-116 °C at 2 mmHg	
Density	0.981 - 0.986 g/mL at 20 °C	[3]
Refractive Index	1.454 - 1.459 at 20 °C	[4]
Solubility	Soluble in alcohol; very slightly soluble in water.	
Purity (GC)	>98%	[4]

Application: δ -Nonalactone as an Internal Standard in GC-MS Analysis

δ -Nonalactone is particularly well-suited for use as an internal standard in the analysis of volatile and semi-volatile organic compounds in complex matrices such as food, beverages, and environmental samples. Its application in Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is highlighted in the following protocol. This technique is widely used for the analysis of aroma compounds in wine and other beverages.[5][6][7][8]

The principle of using an internal standard is to add a known amount of a non-endogenous compound (in this case, δ -nonalactone) to every sample and calibration standard. The ratio of the analyte's response to the internal standard's response is then used for quantification. This corrects for variations in sample preparation, injection volume, and instrument response.

Experimental Protocols

Protocol for Preparation of δ -Nonalactone Standard Solutions

This protocol outlines the preparation of a stock solution and working standard solutions of δ -nonalactone.

Materials:

- δ -Nonalactone (purity >98%)
- Ethanol (analytical grade)
- Volumetric flasks (Class A)
- Micropipettes

Procedure:

- Stock Solution (1000 $\mu\text{g/mL}$):
 - Accurately weigh approximately 10 mg of pure δ -nonalactone into a 10 mL volumetric flask.
 - Dissolve the δ -nonalactone in a small amount of ethanol.
 - Bring the flask to volume with ethanol.
 - Stopper the flask and mix thoroughly by inversion.
 - Store the stock solution at 4°C in a tightly sealed container.
- Working Standard Solutions:
 - Prepare a series of working standard solutions by diluting the stock solution with the appropriate solvent (e.g., ethanol, model wine matrix) to achieve the desired concentrations for building a calibration curve. For example, to prepare a 10 $\mu\text{g/mL}$ working standard, dilute 100 μL of the stock solution to 10 mL.

Protocol for Quantitative Analysis using δ -Nonalactone as an Internal Standard by HS-SPME-GC-MS

This protocol is adapted from methodologies for the analysis of lactones in wine and can be modified for other matrices.[\[5\]](#)[\[9\]](#)

Materials and Equipment:

- Sample vials (e.g., 20 mL) with magnetic screw caps and PTFE/silicone septa
- HS-SPME autosampler
- SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
- Gas Chromatograph with a Mass Spectrometric detector (GC-MS)
- Capillary column (e.g., DB-WAX or equivalent polar column)
- δ -Nonalactone internal standard solution (e.g., 10 $\mu\text{g/mL}$)
- Sodium chloride (NaCl)

Procedure:

- Sample and Standard Preparation:
 - For each sample and calibration standard, place 5 mL of the liquid sample (e.g., wine, fruit juice) into a 20 mL headspace vial.
 - Add 1 g of NaCl to each vial to increase the ionic strength and promote the release of volatile compounds.
 - Spike each vial with a known amount of the δ -nonalactone internal standard solution (e.g., 50 μL of a 10 $\mu\text{g/mL}$ solution to achieve a final concentration of 100 $\mu\text{g/L}$).
 - Immediately seal the vials.
- HS-SPME Extraction:

- Place the vials in the autosampler tray.
- Equilibrate the sample at a specific temperature (e.g., 40°C) for a set time (e.g., 15 minutes) with agitation.
- Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature.
- GC-MS Analysis:
 - Desorb the extracted analytes from the SPME fiber in the heated GC injection port (e.g., at 250°C for 5 minutes) in splitless mode.
 - Separate the compounds on the GC column using a suitable temperature program. An example program for a wax column could be:
 - Initial temperature: 40°C, hold for 2 minutes.
 - Ramp 1: Increase to 150°C at 3°C/minute.
 - Ramp 2: Increase to 240°C at 10°C/minute.
 - Hold at 240°C for 10 minutes.
 - The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 35-350. For quantification, selected ion monitoring (SIM) can be used to increase sensitivity and selectivity. The characteristic ion for δ -nonalactone is m/z 99. [\[10\]](#)
- Data Analysis:
 - Identify the peaks of the target analytes and δ -nonalactone based on their retention times and mass spectra.
 - Integrate the peak areas of the target analytes and the internal standard.
 - Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.

- Determine the concentration of the analytes in the samples using the regression equation from the calibration curve.

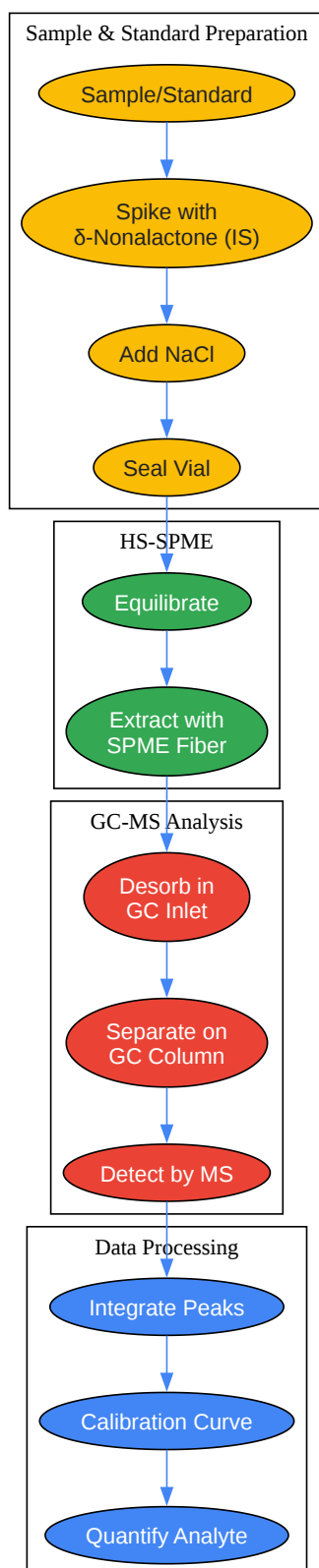
Data Presentation

The following table summarizes typical validation parameters for the quantitative analysis of lactones using methods similar to the one described above.

Table 2: Example Method Validation Data for Lactone Analysis in Wine by HS-SPME-GC-MS[9]
[11]

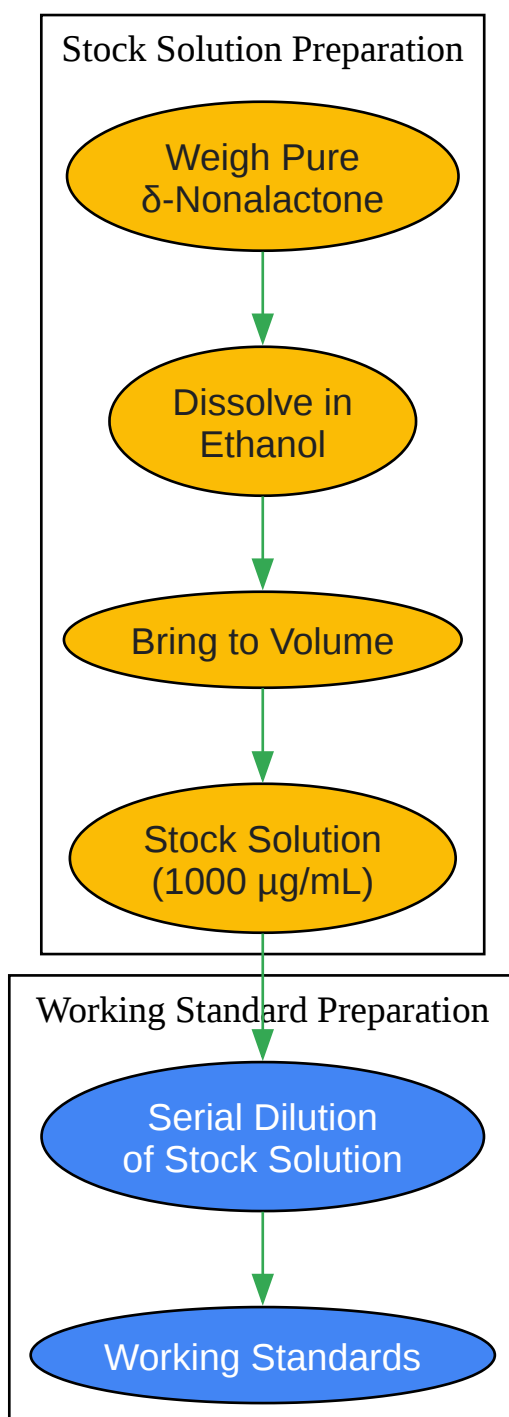
Parameter	γ -Nonalactone
Linearity (R^2)	>0.99
Limit of Detection (LOD)	0.4 $\mu\text{g/L}$
Limit of Quantification (LOQ)	1.1 $\mu\text{g/L}$
Repeatability (RSD%)	0.38%
Reproducibility (RSD%)	0.72%

Visualizations



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Caption: Workflow for quantitative analysis using an internal standard.



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Caption: Preparation of δ -nonalactone standard solutions.

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